

A Technical Guide to Boc-NH-PEG5-CH₂CH₂COOH: Properties and Applications

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Compound of Interest

Compound Name: Boc-NH-PEG5-CH₂CH₂COOH

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG5-CH₂CH₂COOH is a heterobifunctional crosslinker that plays a crucial role in modern biopharmaceutical research and development. This molecule incorporates a polyethylene glycol (PEG) spacer, which enhances solubility and reduces steric hindrance, flanked by a tert-butyloxycarbonyl (Boc) protected amine and a terminal carboxylic acid. This unique structure allows for the sequential and controlled conjugation of different molecules, making it an invaluable tool in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of the properties, applications, and experimental protocols related to **Boc-NH-PEG5-CH₂CH₂COOH**.

Core Properties

The physical and chemical properties of **Boc-NH-PEG5-CH₂CH₂COOH** are summarized below. These properties are essential for its handling, storage, and application in various experimental settings.

Physicochemical and Structural Data

Property	Value	Source(s)
Molecular Formula	C ₁₈ H ₃₅ NO ₉	[1]
Molecular Weight	409.47 g/mol	[1]
Appearance	Colorless to yellowish viscous liquid or solid	[2][3]
Purity	≥95% to ≥97%	[1]
CAS Number	1347750-78-0	[1][4]
SMILES	O=C(OC(C) (C)C)NCCOCCOCCOCCOCC OCCC(O)=O	[1]

Computational Data

Property	Value	Source(s)
Topological Polar Surface Area (TPSA)	121.78 Å ²	[1]
LogP	1.0688	[1]
Hydrogen Bond Acceptors	8	[1]
Hydrogen Bond Donors	2	[1]
Rotatable Bonds	18	[1]

Storage and Handling

Condition	Recommendation	Source(s)
Long-term Storage	-20°C or -18°C, protected from light	[2][5]
Short-term Storage / Shipping	Room temperature (in continental US)	[1][6]
Stock Solution Storage	-80°C for 6 months; -20°C for 1 month	[6]

Applications

Boc-NH-PEG5-CH₂CH₂COOH is a versatile linker used in a variety of applications within the fields of drug delivery, bioconjugation, and nanotechnology.[4]

- **PROTAC Synthesis:** This molecule is a commonly used PEG-based linker in the synthesis of PROTACs.[6] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target protein's degradation.[6] The PEG linker in **Boc-NH-PEG5-CH₂CH₂COOH** provides the necessary spacing and improves the solubility of the resulting PROTAC.
- **Antibody-Drug Conjugates (ADCs):** It can be used as a linker in the synthesis of ADCs, which are targeted cancer therapies that deliver a potent cytotoxic agent to cancer cells via a monoclonal antibody.[7]
- **Peptide Synthesis and Modification:** The Boc-protected amine and terminal carboxylic acid make it suitable for use in solid-phase peptide synthesis (SPPS) and for the PEGylation of peptides and proteins.[8][9] PEGylation can improve the pharmacokinetic properties of therapeutic proteins and peptides.[5]
- **Surface Modification:** This linker can be used to modify the surface of nanoparticles and other materials to improve their biocompatibility and to attach targeting ligands for drug delivery applications.[10][11]

Experimental Protocols

The following are detailed experimental protocols for the two primary reactions involving **Boc-NH-PEG5-CH₂CH₂COOH**: the coupling of the carboxylic acid to an amine and the deprotection of the Boc group to reveal a primary amine.

EDC/NHS Coupling of the Carboxylic Acid

This protocol describes the activation of the terminal carboxylic acid of **Boc-NH-PEG5-CH₂CH₂COOH** using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond with an amine-containing molecule (e.g., a protein, peptide, or small molecule).

Materials:

- **Boc-NH-PEG5-CH₂CH₂COOH**
- Amine-containing molecule
- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Activation Buffer: 0.1 M MES, pH 5.5-6.0
- Coupling Buffer: PBS, pH 7.2-7.5
- Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
- Anhydrous DMF or DMSO
- Desalting column or dialysis equipment for purification

Procedure:

- Reagent Preparation:
 - Allow all reagents to equilibrate to room temperature before use.
 - Prepare a stock solution of **Boc-NH-PEG5-CH₂CH₂COOH** (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

- Prepare a solution of the amine-containing molecule in the Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).
- Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.
- Activation of Carboxylic Acid:
 - In a reaction vessel, combine the **Boc-NH-PEG5-CH₂CH₂COOH** solution with the Activation Buffer.
 - Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the **Boc-NH-PEG5-CH₂CH₂COOH**.
 - Vortex the mixture gently and incubate for 15-30 minutes at room temperature to form the NHS ester.
- Conjugation to Amine:
 - Add the activated **Boc-NH-PEG5-CH₂CH₂COOH**-NHS ester solution to the solution of the amine-containing molecule. A 1.5 to 10-fold molar excess of the activated linker to the amine-containing molecule is a common starting point, but this may require optimization.
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching the Reaction:
 - Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
 - Incubate for 15-30 minutes at room temperature.
- Purification:
 - Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or by dialysis against an appropriate buffer (e.g., PBS).

Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group to expose the primary amine, which can then be used for subsequent conjugation reactions.

Materials:

- Boc-protected conjugate
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM) or other suitable solvent
- Toluene (for azeotropic removal of TFA)
- Saturated sodium bicarbonate solution (for neutralization)

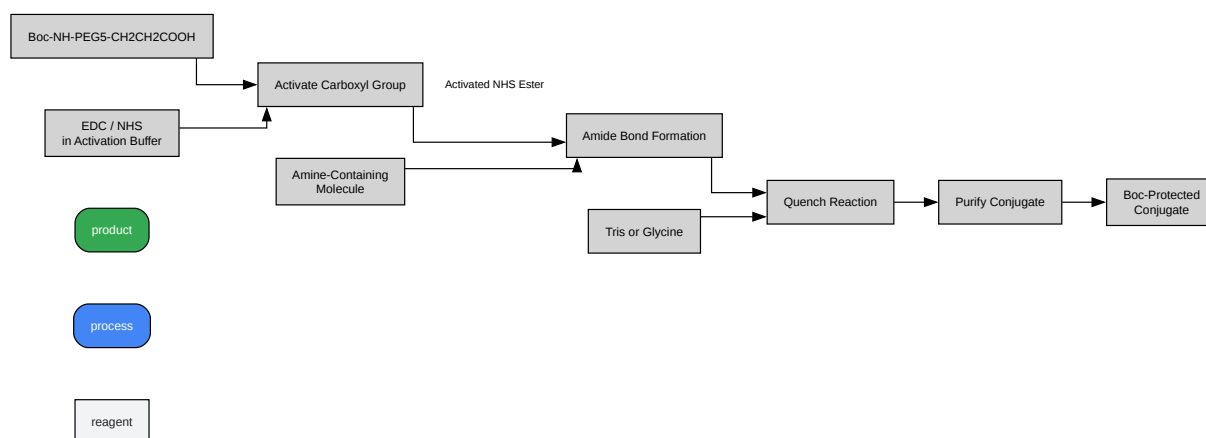
Procedure:

- Dissolution:
 - Dissolve the Boc-protected conjugate in a suitable solvent such as DCM.
- Deprotection Reaction:
 - Add trifluoroacetic acid (TFA) to the solution. A common method is to use a mixture of TFA and DCM (e.g., 1:1 v/v) or neat TFA.[\[12\]](#)[\[13\]](#)
 - Stir the reaction mixture at room temperature for 1-3 hours.[\[13\]](#) The reaction progress can be monitored by TLC or LC-MS.
- Removal of TFA:
 - Concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA and solvent.
 - To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this azeotropic removal process 2-3 times.[\[13\]](#)
- Neutralization and Extraction (if necessary):

- If the product is not a salt or if a neutral amine is required, dissolve the residue in a suitable organic solvent and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
- Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected product.
- Purification:
 - If necessary, purify the deprotected product using an appropriate chromatographic method.

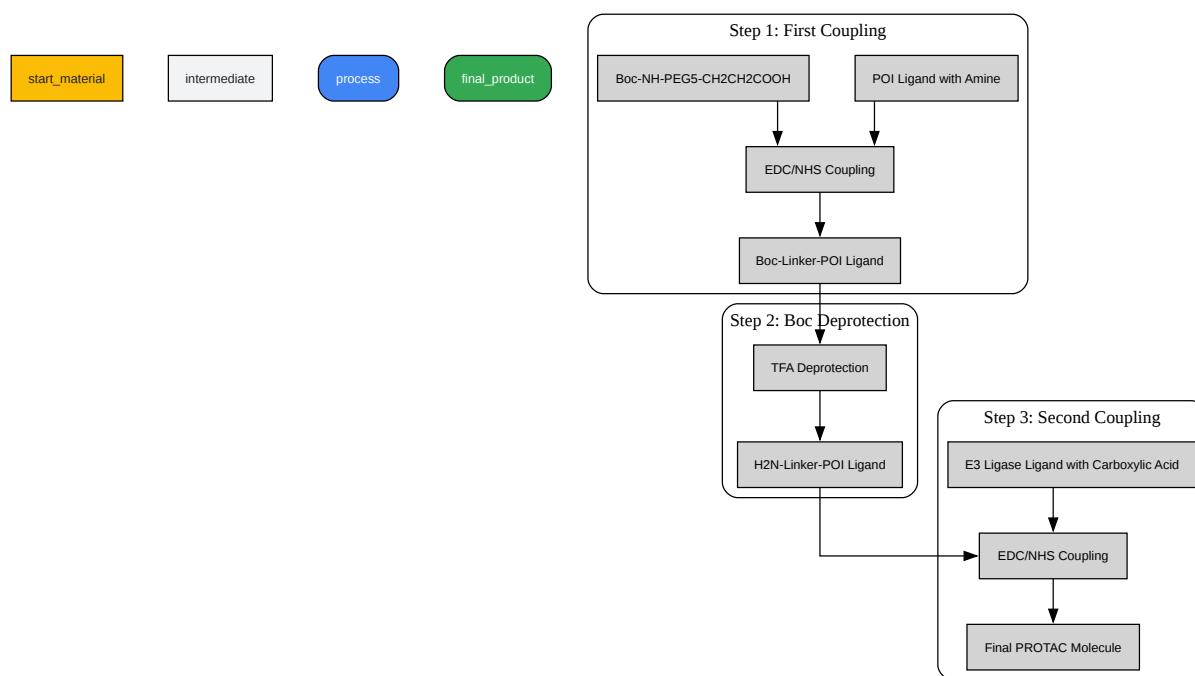
Visualized Workflows

The following diagrams illustrate the experimental workflows for the key applications of **Boc-NH-PEG5-CH₂CH₂COOH**.



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Caption: Workflow for EDC/NHS mediated amide bond formation.

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Caption: General workflow for the synthesis of a PROTAC molecule.

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